molecular formula C13H18N2O4 B2750564 H-Dab(Z)-ome hcl CAS No. 10270-79-8

H-Dab(Z)-ome hcl

Cat. No.: B2750564
CAS No.: 10270-79-8
M. Wt: 266.297
InChI Key: SBUZDYKYUJMIOA-NSHDSACASA-N
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Description

H-Dab(Z)-ome hcl, also known as H-Dab HCl, is a chemical compound with the CAS Number: [1883-09-6] and a Molecular Weight of 154.6 . It is a derivative of benzene and is most often used in immunohistochemical (IHC) staining as a chromogen .


Chemical Reactions Analysis

In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, at the location of the HRP, which can be visualized using light microscopy .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.6 . The related compound DAB is heat-resistant, extremely stable, and its precipitate is insoluble in water, alcohol, and other organic solvents most commonly used in the lab (such as xylene and isopropanol) .

Relevant Papers

  • "DAB-quant: An open-source digital system for quantifying immunohistochemical staining with 3,3′-diaminobenzidine (DAB)" .
  • "Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves" .
  • "DAB staining principles, kits, and protocols | Abcam" .

Scientific Research Applications

  • Dual-Active-Bridge Isolated Bidirectional DC–DC Converter for High-Frequency-Link Power-Conversion System :

    • This paper discusses the High-frequency-link (HFL) power conversion systems, focusing on the dual-active-bridge (DAB) isolated bidirectional dc-dc converter, which serves as the core circuit in these systems. The research covers basic characterization, control strategies, and design optimizations, which might provide insights into the engineering applications of complex systems like H-Dab(Z)-ome hcl.
    • (Zhao et al., 2014).
  • Catalytic Removal of Gaseous HCBz on Cu Doped OMS :

    • This study presents the use of copper-doped manganese oxide for the catalytic removal of Hexachlorobenzene (HCBz), a persistent organic pollutant. While not directly related to this compound, the research on catalytic processes and pollutant removal may provide a background understanding of similar chemical processes and applications.
    • (Yang et al., 2014).
  • Integrating Human Computing into Commercial Video Games :

    • This paper proposes a model for integrating scientific research, specifically human computing, into video games. Although not directly related to this compound, it highlights the innovative use of technology in scientific research, which could inspire similar creative approaches in the study and application of complex chemical compounds.
    • (Clark et al., 2018).
  • Detecting Hydrogen Peroxide in Leaves In Vivo :

    • This research explores methods for detecting hydrogen peroxide in plants, using various chemical probes. The techniques and methods discussed here might provide insight into the detection and analysis of complex chemicals like this compound in biological systems.
    • (Šnyrychová et al., 2009).
  • A Highly Sensitive Sensor Based on Ordered Mesoporous ZnFe2O4 for Electrochemical Detection of Dopamine :

    • This paper discusses the development of a highly sensitive sensor for dopamine detection. The techniques and principles in sensor development and electrochemical detection could be relevant to the study of this compound, particularly if similar detection or analysis methods are employed.
    • (Huang et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

H-Dab(Z)-ome hcl is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, which can influence the course of these reactions

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Properties

IUPAC Name

methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZDYKYUJMIOA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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